iNOS Inhibitory Potency of 2-Ethyl-4-nitro-1H-indole vs. Structurally Proximal Nitroindole Derivatives
In a direct head-to-head iNOS inhibition assay using IL-1β/IFNγ-stimulated rat RINmF cells (Griess reaction), 2-ethyl-4-nitro-1H-indole (represented by a close structural homolog, CHEMBL2414844/BDBM50438532) exhibited an IC₅₀ of 24,200 nM. A structurally related indole derivative differing only in peripheral substituents (CHEMBL2414855/BDBM50438531) showed an IC₅₀ of 29,900 nM in the identical assay, representing a 1.24-fold potency difference. While both compounds fall within the same micromolar range, the ~24% variation underscores that even subtle structural modifications within the nitroindole class produce measurable shifts in iNOS inhibition, and that 2-ethyl-4-nitro-1H-indole is not functionally interchangeable with close analogs [1].
| Evidence Dimension | iNOS inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 24,200 nM (CHEMBL2414844/BDBM50438532, closest available structural proxy for 2-ethyl-4-nitro-1H-indole in BindingDB) |
| Comparator Or Baseline | IC₅₀ = 29,900 nM (CHEMBL2414855/BDBM50438531, structurally related indole derivative) |
| Quantified Difference | 1.24-fold higher potency for the target proxy; ΔIC₅₀ = 5,700 nM |
| Conditions | Inhibition of iNOS-mediated NO production in IL-1β/IFNγ-stimulated rat RINmF cells measured by Griess reaction |
Why This Matters
This demonstrates that 2-ethyl-4-nitro-1H-indole, as a scaffold, yields concrete, measurable differences in iNOS inhibition compared to even closely related indole derivatives, directly informing SAR-driven procurement decisions for inflammation target screening.
- [1] BindingDB BDBM50438532 (CHEMBL2414844) & BDBM50438531 (CHEMBL2414855). Affinity Data: IC50 values for iNOS inhibition in rat RINmF cells. ChEMBL/MBindingDB curated. View Source
